2-ETHENYLOXANE

Description

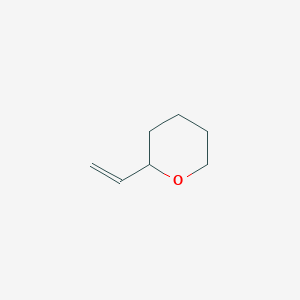

2-Ethenyloxane (IUPAC name: 2-vinyloxolane or 2-vinyltetrahydrofuran) is a cyclic ether characterized by a five-membered oxolane (tetrahydrofuran, THF) ring substituted with an ethenyl (vinyl) group at the 2-position. This structure confers unique reactivity and physical properties, distinguishing it from unsubstituted oxolane and other derivatives. It is primarily utilized in polymer chemistry as a monomer for synthesizing specialty polymers and in organic synthesis as a solvent or intermediate . The ethenyl group enhances its susceptibility to polymerization and addition reactions, making it valuable in cross-linking applications.

Properties

IUPAC Name |

2-ethenyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTHPAKWQBTOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52426-83-2 | |

| Record name | 2-ethenyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Vinyltetrahydro-2H-pyran can be synthesized through several methods. One common approach involves the Pd-catalyzed telomerization of butadiene with carbon dioxide, which produces a CO2-derived lactone that can be further transformed into 2-ETHENYLOXANE . Another method includes the cycloisomerization of 1,5-enynes under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Vinyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Vinyltetrahydro-2H-pyran has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with unique properties.

Materials Science: The compound’s structural properties make it suitable for developing advanced materials with specific mechanical and thermal characteristics.

Biological Research: Its derivatives are studied for potential biological activities and applications in drug development.

Mechanism of Action

The mechanism by which 2-ETHENYLOXANE exerts its effects involves interactions with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group participates in radical or ring-opening polymerizations, leading to the formation of polymer chains . The oxygen atom in the ring can also engage in hydrogen bonding and other interactions that influence the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolane (Tetrahydrofuran, THF)

- Structure : Unsubstituted five-membered cyclic ether.

- Physical Properties : Boiling point: 66°C; melting point: -108°C; highly polar, miscible with water.

- Applications : Widely used as a solvent in Grignard reactions, polymer processing, and pharmaceutical synthesis.

- Key Differences : Unlike 2-ethenyloxane, THF lacks functional substituents, limiting its use in polymerization. THF is more volatile and less reactive toward radical-initiated processes .

2-Methyloxolane (2-MeTHF)

- Structure : Oxolane with a methyl group at the 2-position.

- Physical Properties : Boiling point: 80°C; melting point: -90°C; hydrophobic compared to THF.

- Applications : Green solvent in biorefineries and lipophilic reaction media.

Furan

- Structure : Aromatic five-membered oxygen-containing heterocycle.

- Physical Properties : Boiling point: 31°C; highly flammable and volatile.

- Applications : Precursor to tetrahydrofuran and specialty chemicals.

- Key Differences : Furan’s aromaticity makes it prone to electrophilic substitution, whereas this compound undergoes addition or ring-opening reactions due to its saturated structure .

Physicochemical and Functional Comparison

Table 1: Comparative Data for this compound and Analogues

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity Highlights |

|---|---|---|---|---|

| This compound | 98.14 | 95–98 | Moderate | Polymerization, radical addition |

| Oxolane (THF) | 72.11 | 66 | High | Solvent, ring-opening reactions |

| 2-Methyloxolane | 86.13 | 80 | Low | Lipophilic solvent |

| Furan | 68.07 | 31 | Insoluble | Electrophilic substitution |

Toxicological and Regulatory Considerations

- This compound: Limited toxicological data are available. No specific OSHA or EPA regulations target this compound, but general volatile organic compound (VOC) guidelines may apply .

- THF : Classified as a hazardous air pollutant (HAP) under the U.S. Clean Air Act. Chronic exposure linked to liver and kidney damage .

- Furan: Recognized as a carcinogen (IARC Group 2B) due to metabolic activation to cytotoxic intermediates .

Regulatory Notes: As highlighted in , proper chemical identification via CAS numbers is critical for regulatory compliance. For example, glycol ethers and toluene diisocyanates have multiple synonyms that complicate reporting .

Biological Activity

2-Ethenyloxane, also known as vinyl ether, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its vinyl group, which significantly influences its reactivity and biological interactions. Its molecular formula is , and it is primarily used in the synthesis of polymers and other organic compounds. The presence of the vinyl group allows it to participate in various chemical reactions, including polymerization and addition reactions.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Key mechanisms include:

- Covalent Bond Formation : this compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial activity. A study conducted on leaf extracts containing this compound showed significant inhibition zones against various bacteria:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 |

| Streptococcus pyogenes | 28 | 0.625 |

| Enterococcus faecalis | 27 | 0.625 |

| Proteus vulgaris | 26 | 0.625 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 | 1.25 |

These results suggest that the compound's structure plays a crucial role in its efficacy against bacterial strains, with specific functional groups enhancing its antimicrobial properties .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial effects of various compounds including derivatives of this compound. The results indicated that modifications to the compound's structure could enhance its antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of this compound on cancer cell lines. The study found that exposure to varying concentrations resulted in significant cell death, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological effects based on molecular descriptors such as:

- Chemical Hardness

- Dipole Moment

- Non-linear Polarizability

These descriptors help elucidate how modifications to the molecular structure can impact biological interactions and toxicity profiles .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have suggested that factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.